molecular formula C13H23N5O2 B12977517 Pinacidil dihydrate

Pinacidil dihydrate

Cat. No.: B12977517
M. Wt: 281.35 g/mol
InChI Key: QDYSDPDVRFSCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pinacidil dihydrate is a cyanoguanidine compound known for its ability to open ATP-sensitive potassium channels, leading to peripheral vasodilatation of arterioles. This property makes it an effective antihypertensive agent, reducing blood pressure and peripheral resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pinacidil dihydrate can be synthesized through the condensation of 4-isothiocyanatopyridine and 3,3-dimethyl-2-butanamine to form a thiourea intermediate. This intermediate is then treated with a mixture of triphenylphosphine, carbon tetrachloride, and triethylamine to produce an unsymmetrical carbodiimide. The final step involves the addition of cyanamide to yield pinacidil .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and consistency required for pharmaceutical applications. The process involves stringent reaction conditions and purification steps to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Pinacidil dihydrate undergoes various chemical reactions, including:

    Oxidation: Pinacidil can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Pinacidil can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of pinacidil .

Scientific Research Applications

Pinacidil dihydrate has a wide range of scientific research applications:

Mechanism of Action

Pinacidil dihydrate exerts its effects by opening ATP-sensitive potassium channels, leading to hyperpolarization of the cell membrane. This action reduces intracellular calcium levels, causing relaxation of vascular smooth muscle and subsequent vasodilatation. The molecular targets include the potassium channels on the vascular smooth muscle cells, and the pathways involved are primarily related to potassium ion flux and calcium homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Pinacidil Dihydrate

This compound is unique due to its specific action on ATP-sensitive potassium channels, making it a valuable tool in both research and clinical settings. Its ability to reduce blood pressure without significant direct effects on cardiac electrophysiology sets it apart from other antihypertensive agents .

Properties

Molecular Formula

C13H23N5O2

Molecular Weight

281.35 g/mol

IUPAC Name

1-cyano-2-(3,3-dimethylbutan-2-yl)-3-pyridin-4-ylguanidine;dihydrate

InChI

InChI=1S/C13H19N5.2H2O/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11;;/h5-8,10H,1-4H3,(H2,15,16,17,18);2*1H2

InChI Key

QDYSDPDVRFSCET-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1.O.O

Origin of Product

United States

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